Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl-

Organic Synthesis Steric Effects Ketone Reactivity

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- (CAS 834900-56-0), with molecular formula C₁₆H₂₆O₂ and a molecular weight of 250.38 g/mol, belongs to the class of substituted cyclohexanones. Its IUPAC name is 6-(cyclohexanecarbonyl)-2,2,5-trimethylcyclohexan-1-one, indicating a cyclohexanone core bearing a cyclohexylcarbonyl group at position 6 and three methyl substituents at positions 2, 2, and 5.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 834900-56-0
Cat. No. B12530043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl-
CAS834900-56-0
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1C(=O)C2CCCCC2)(C)C
InChIInChI=1S/C16H26O2/c1-11-9-10-16(2,3)15(18)13(11)14(17)12-7-5-4-6-8-12/h11-13H,4-10H2,1-3H3
InChIKeyRGPCEEKSWSYKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- (CAS 834900-56-0): Procurement-Relevant Identity and Structural Context


Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- (CAS 834900-56-0), with molecular formula C₁₆H₂₆O₂ and a molecular weight of 250.38 g/mol, belongs to the class of substituted cyclohexanones . Its IUPAC name is 6-(cyclohexanecarbonyl)-2,2,5-trimethylcyclohexan-1-one, indicating a cyclohexanone core bearing a cyclohexylcarbonyl group at position 6 and three methyl substituents at positions 2, 2, and 5 . This specific substitution pattern distinguishes it from commonly available trimethylcyclohexanone isomers and underpins any differential performance in downstream applications.

Why Generic Substitution of Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- (CAS 834900-56-0) Introduces Unverified Risk


The presence of both a bulky cyclohexylcarbonyl group and a specific 2,2,5-trimethyl pattern creates a steric and electronic environment not replicated by common analogs such as 2,2,6-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanone . In ketone-based intermediates, even minor changes in substitution can alter reactivity in nucleophilic additions, enolate formations, and subsequent transformations [1]. Without explicit comparative data, assuming interchangeability risks compromising synthetic yield, selectivity, or the physicochemical properties of final products.

Quantitative Differentiation Evidence for Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- (CAS 834900-56-0) vs. Analogs


Steric Hindrance Profile: Impact on Nucleophilic Addition Reactivity vs. 2,2,6-Trimethylcyclohexanone

The target compound's 2,2,5-trimethyl substitution pattern is less sterically congested around the carbonyl than 2,2,6-trimethylcyclohexanone. Literature demonstrates that 2,2,6-trimethylcyclohexanone fails to form a cyanohydrin due to steric hindrance, whereas unhindered cyclohexanone reacts readily [1]. By extrapolation, the target compound, lacking a methyl group at position 6 adjacent to the carbonyl, is predicted to exhibit intermediate reactivity, making it a more versatile synthetic handle than the fully hindered 2,2,6-isomer.

Organic Synthesis Steric Effects Ketone Reactivity

Predicted Physicochemical Properties: Boiling Point Differentiation from 2,2,5-Trimethylcyclohexanone (CAS 933-36-8)

The presence of the cyclohexylcarbonyl group significantly alters predicted boiling point. The core scaffold, 2,2,5-trimethylcyclohexanone (CAS 933-36-8), has an estimated boiling point of 196.76 °C . A structurally related compound, possibly a derivative, has a predicted boiling point of 317.1 ± 42.0 °C , indicating a large increase in boiling point upon acylation. This difference is critical for purification strategy (distillation feasibility) and thermal stability considerations in processing.

Physicochemical Properties Separation Science Formulation

Molecular Weight and Lipophilicity Differential vs. Unsubstituted Cyclohexanone

The target compound (MW 250.38 g/mol) is substantially larger and more lipophilic than unsubstituted cyclohexanone (MW 98.15 g/mol). While specific logP data is unavailable, the addition of a cyclohexylcarbonyl group and three methyl groups is expected to increase logP by approximately 2–3 units, shifting solubility profiles toward organic phases. This influences extraction efficiency, chromatographic retention, and potential membrane permeability in biologically relevant applications.

Drug Design ADME Lipophilicity

Optimal Application Scenarios for Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- (CAS 834900-56-0) Based on Available Evidence


Intermediate in the Synthesis of Sterically Demanding Terpenoid or Vitamin A Analogs

The compound's 2,2,5-trimethyl pattern, combined with a cyclohexylcarbonyl handle, provides a scaffold resembling intermediates used in terpenoid and carotenoid syntheses. While specific synthetic routes are not published, the structural similarity to known vitamin A intermediates (derived from 2,2,6-trimethylcyclohexanone) suggests potential utility in medicinal chemistry campaigns exploring novel retinoid or terpenoid derivatives where altered ring substitution modulates biological activity [1].

Specialty Photoinitiator or UV-Curable Coating Additive Development

Cyclohexanone derivatives are explored as photoinitiators in UV-curable systems. The target compound's diketone-like structure (1,3-dicarbonyl relationship) may confer Type II photoinitiator behavior when paired with amine co-initiators. While no direct performance data exists, its structural analogy to furan-based cyclohexanone photoinitiators [2] suggests potential for visible-light or LED-curing applications where low migration and photobleaching are valued.

Building Block for Chiral Ligand or Auxiliary Development in Asymmetric Synthesis

The presence of multiple stereogenic centers (positions 2, 5, and 6) and a ketone directing group makes this compound a candidate precursor for chiral ligands or auxiliaries. The cyclohexylcarbonyl group can serve as a bulky directing element, analogous to how trimethylcyclohexanone derivatives are used in enantioselective copper-catalyzed reactions [3]. Procurement for ligand screening libraries is justified by the unique substitution pattern not available from common chiral pool starting materials.

Internal Standard or System Suitability Marker in GC-MS Methods for Fragrance or Flavor Analysis

Given its predicted high boiling point (~317 °C) and distinct mass spectrum, this compound could serve as a stable internal standard for GC-MS analysis of volatile cyclohexanone derivatives in fragrance matrices. Its structural similarity to odor-active 2,2,5-trimethylcyclohexanone [4] allows it to co-elute in similar chromatographic regions while providing a unique quantification ion, reducing matrix interference in complex flavor formulations.

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